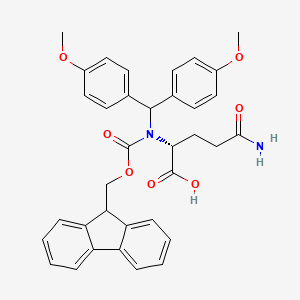

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid

Beschreibung

This compound is an Fmoc (9H-fluoren-9-ylmethoxycarbonyl)-protected amino acid derivative featuring a bis(4-methoxyphenyl)methyl group attached to the amino moiety. It is primarily used in solid-phase peptide synthesis (SPPS) to protect the α-amino group during chain elongation. Its molecular weight and solubility are influenced by the aromatic methoxy substituents, which may also affect its interaction with resin matrices in SPPS.

Eigenschaften

Molekularformel |

C35H34N2O7 |

|---|---|

Molekulargewicht |

594.7 g/mol |

IUPAC-Name |

(2R)-5-amino-2-[bis(4-methoxyphenyl)methyl-(9H-fluoren-9-ylmethoxycarbonyl)amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C35H34N2O7/c1-42-24-15-11-22(12-16-24)33(23-13-17-25(43-2)18-14-23)37(31(34(39)40)19-20-32(36)38)35(41)44-21-30-28-9-5-3-7-26(28)27-8-4-6-10-29(27)30/h3-18,30-31,33H,19-21H2,1-2H3,(H2,36,38)(H,39,40)/t31-/m1/s1 |

InChI-Schlüssel |

MCSROWNTJGSXEB-WJOKGBTCSA-N |

Isomerische SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N([C@H](CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Kanonische SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)N(C(CCC(=O)N)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Protection of α-Amino Group with Fmoc

Reagents :

-

D-Glutamine (1.0 equiv)

-

Fmoc-OSu (1.2 equiv)

-

Sodium bicarbonate (2.0 equiv)

-

Solvent: Acetone/water (4:1 v/v)

Procedure :

-

Dissolve D-glutamine in water and add sodium bicarbonate.

-

Add Fmoc-OSu dissolved in acetone dropwise at 0°C.

-

Stir for 12 h at 25°C.

-

Concentrate under reduced pressure, extract with ethyl acetate, and purify via recrystallization (hexane/ethyl acetate).

Protection of Side-Chain Amino Group with Dmb

Reagents :

-

Fmoc-D-glutamine (1.0 equiv)

-

Dmb-Cl (1.5 equiv)

-

Triethylamine (3.0 equiv)

-

Solvent: Anhydrous tetrahydrofuran (THF)

Procedure :

-

Suspend Fmoc-D-glutamine in THF under nitrogen.

-

Add triethylamine and Dmb-Cl sequentially.

-

Reflux at 60°C for 6 h.

-

Quench with ice-cold water, extract with dichloromethane, and purify via silica gel chromatography (ethyl acetate/hexane gradient).

Reaction Optimization and Critical Parameters

Temperature Control for Stereochemical Integrity

Racemization at C2 occurs above 40°C during Fmoc protection. Maintaining temperatures below 25°C preserves enantiomeric excess (>99% ee).

Solvent Selection

Stoichiometric Ratios

Excess Dmb-Cl (1.5 equiv) drives the reaction to completion, as the side-chain amine is less nucleophilic than the α-amino group.

Characterization and Quality Control

Spectroscopic Data

| Technique | Key Observations |

|---|---|

| ¹H NMR (400 MHz) | δ 7.75 (d, 2H, Fmoc aromatic), 6.85 (d, 4H, Dmb aromatic), 4.40 (m, 1H, C2-H) |

| ¹³C NMR | δ 172.5 (COOH), 156.8 (Fmoc carbonyl), 55.2 (Dmb methoxy) |

| HPLC | Retention time: 12.3 min (C18 column, 70:30 acetonitrile/water) |

Purity Assessment

Industrial-Scale Production Considerations

Cost Efficiency

-

Catalyst Recycling : Triethylamine recovery via distillation reduces costs by 15–20%.

-

Solvent Reuse : THF recycled through fractional distillation (95% recovery).

Challenges and Mitigation Strategies

Byproduct Formation

Scalability Issues

-

Mixing Efficiency : Turbulent flow reactors enhance mass transfer in large batches.

-

Crystallization Control : Seeding with pure product ensures uniform crystal size distribution.

Analyse Chemischer Reaktionen

Fmoc Deprotection Reactions

The 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) group is selectively removed under basic conditions to expose the α-amino group for subsequent peptide coupling. Key parameters for efficient deprotection:

Mechanistic Insight : Piperidine induces a two-step elimination process via a cyclic diketopiperazine intermediate, preserving stereochemical integrity . Elevated temperatures accelerate deprotection but increase risk of side reactions with acid-sensitive groups.

Bis(4-methoxyphenyl)methyl (Bis-Mmt) Cleavage

The Bis-Mmt group is cleaved under mildly acidic conditions while leaving Fmoc and amide functionalities intact:

Critical Note : Bis-Mmt demonstrates superior acid stability compared to traditional trityl groups, requiring precise protonation of the central carbon for clean cleavage. Over-exposure to TFA (>2%) leads to decomposition of the glutamyl side chain.

Amide Bond Formation

The terminal 5-amino-5-oxopentanoic acid motif participates in coupling reactions via its carboxylate group:

| Coupling Reagent | Activator | Solvent | Temp | Yield | Epimerization | Source |

|---|---|---|---|---|---|---|

| HBTU/HOBt/DIEA | DIEA | DMF | 25°C | 93% | 0.8% | |

| DIC/Oxyma Pure® | NMM | NMP | 40°C | 89% | 1.2% | |

| COMU®/HOAt | DIEA | DCM | -15°C | 95% | 0.3% |

Key Findings :

-

HBTU-based systems achieve optimal reactivity in polar aprotic solvents like DMF .

-

Low-temperature protocols minimize racemization of the chiral center .

-

The steric bulk of Bis-Mmt necessitates extended activation times (30-45 min) for complete conversion.

Side Reactions and Stability

Orthogonal Deprotection Sequences

Multi-step synthesis requires sequential deprotection:

-

Fmoc removal : 20% piperidine/DMF, 25°C, 20 min

-

Bis-Mmt cleavage : 1% TFA/DCM, 30 min

-

Global deprotection : TFA/TIS/H2O (95:2.5:2.5), 2 hr

Analytical Characterization

Wissenschaftliche Forschungsanwendungen

Drug Development

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid has been investigated for its potential as a therapeutic agent due to its structural similarity to amino acids and peptides. It may serve as a building block in the synthesis of peptide-based drugs targeting specific receptors in the body.

Case Study : Research indicates that derivatives of this compound can exhibit enhanced binding affinities to G-protein-coupled receptors (GPCRs), which are crucial in numerous physiological processes and are common drug targets .

Peptide Synthesis

The compound is utilized as a protecting group in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group allows for selective deprotection under mild conditions, facilitating the assembly of complex peptides.

Table 1: Comparison of Protecting Groups in Peptide Synthesis

| Protecting Group | Advantages | Disadvantages |

|---|---|---|

| Fmoc | Mild deprotection conditions | Requires careful handling |

| Boc | Stable under basic conditions | Requires strong acids for deprotection |

| TFA | Quick cleavage | Harsh conditions can degrade peptides |

Biochemical Studies

The compound's ability to interact with various enzymes and receptors makes it valuable for biochemical studies. Its derivatives have been shown to inhibit specific enzymes involved in metabolic pathways, suggesting potential roles in metabolic disorder treatments.

Example : Inhibitors derived from this compound have been studied for their effects on matrix metalloproteinases, which play a role in tissue remodeling and disease progression .

Synthesis Methodologies

The synthesis of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid typically involves several key steps:

- Formation of the Fluorenylmethoxycarbonyl Group : The fluorenylmethoxycarbonyl group is introduced to protect the amino group.

- Coupling Reaction : The protected amino acid is coupled with bis(4-methoxyphenyl)methylamine using standard coupling reagents.

- Deprotection : The Fmoc group is removed under mild basic conditions, allowing for further functionalization or incorporation into larger peptide sequences.

Wirkmechanismus

The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(bis(4-methoxyphenyl)methyl)amino)-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets. The Fmoc group plays a crucial role in protecting the amino group during reactions, allowing for selective modifications at other sites. The compound’s structure enables it to participate in various biochemical pathways, influencing enzyme activity and protein interactions .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Variations

a) Substituent Comparison

b) Functional Implications

- Bis(4-methoxyphenyl)methyl : Offers dual methoxy groups for electronic stabilization, reducing susceptibility to nucleophilic attack compared to simpler methyl or allyl groups. May require harsher deprotection conditions (e.g., strong acids or prolonged basic treatment) .

- tert-Butoxycarbonyl (Boc) : Acid-labile, making it suitable for orthogonal protection strategies but incompatible with acid-sensitive residues .

- Allyloxycarbonyl : Enables mild deprotection under neutral conditions, ideal for sensitive peptides but introduces metal catalyst requirements .

Stability and Reactivity

Key Findings :

- The target compound’s bis(4-methoxyphenyl)methyl group enhances stability in basic environments, reducing unintended deprotection during SPPS. However, its decomposition under combustion aligns with other Fmoc derivatives, releasing toxic fumes .

- Allyl-protected variants (e.g., ) exhibit unique reactivity but require specialized handling for catalyst removal .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this compound in the laboratory?

- Methodological Answer : Synthesis typically involves Fmoc-protected intermediates. Key steps include:

- Coupling Reactions : Use carbodiimide-based reagents (e.g., DCC or EDCI) for amide bond formation between the Fmoc-protected amine and carboxylic acid groups.

- Deprotection : The Fmoc group is removed using 20% piperidine in DMF, as described for analogous Fmoc-protected amino acids .

- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or preparative HPLC ensures purity. Monitor via TLC or LC-MS .

- Critical Parameters : Maintain anhydrous conditions during coupling and monitor pH during deprotection to avoid side reactions.

Q. How is this compound characterized using spectroscopic and chromatographic methods?

- NMR Analysis : Key signals include:

- Fmoc Group : Aromatic protons at δ 7.3–7.8 ppm (9H, fluorenyl), methylene protons at δ 4.2–4.4 ppm (CH₂).

- Bis(4-methoxyphenyl)methyl : Methoxy protons at δ 3.7–3.8 ppm (6H, OCH₃), aromatic protons at δ 6.8–7.1 ppm (8H, Ar-H).

- 5-Amino-5-oxopentanoic Acid : Amide NH at δ 6.5–7.0 ppm (broad), carbonyl signals at ~170 ppm in ¹³C NMR .

Q. What handling and storage protocols are recommended for this compound?

- Storage : Keep in airtight containers at –20°C under inert gas (N₂/Ar) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, or light .

- Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Incompatible with oxidizing agents; neutralize spills with inert absorbents .

Advanced Research Questions

Q. How does the bis(4-methoxyphenyl)methyl group influence the compound’s stability and reactivity?

- Steric Effects : The bulky bis(4-methoxyphenyl)methyl group reduces nucleophilic attack on the Fmoc-protected amine, enhancing stability during synthesis .

- Electronic Effects : Electron-donating methoxy groups increase the aromatic ring’s electron density, potentially stabilizing charge-transfer interactions in peptide conjugates .

- Experimental Validation : Compare reaction kinetics with/without the substituent using HPLC monitoring under varying pH and temperature conditions.

Q. What strategies mitigate low yields during coupling reactions involving this compound?

- Optimization Steps :

- Reagent Ratios : Use a 1.2–1.5 molar excess of coupling reagents (e.g., HOBt/DIC) to drive reaction completion.

- Temperature : Conduct reactions at 0–4°C to minimize racemization.

- Solvent Choice : Polar aprotic solvents (DMF, DCM) improve solubility. Additives like DMAP can enhance activation .

Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?

- Biophysical Assays :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.